3-Bromothiophene-2-carboxaldehyde

Overview

Description

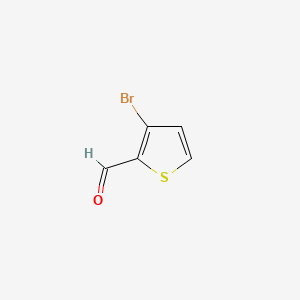

3-Bromothiophene-2-carboxaldehyde: is an organosulfur compound with the molecular formula C5H3BrOS and a molecular weight of 191.05 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a formyl group at the second position of the thiophene ring . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothiophene-2-carboxaldehyde typically involves the bromination of thiophene followed by formylation. One common method includes the following steps :

Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent to produce 2,3,5-tribromothiophene.

Debromination: The 2,3,5-tribromothiophene is then selectively debrominated to yield 3-bromothiophene.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothiophene-2-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed:

Substitution: Various substituted thiophene derivatives.

Oxidation: 3-Bromothiophene-2-carboxylic acid.

Reduction: 3-Bromothiophene-2-methanol.

Scientific Research Applications

Synthetic Organic Chemistry

Key Intermediate in Organic Synthesis

3-Bromothiophene-2-carboxaldehyde serves as a crucial building block in the synthesis of various organic molecules. It facilitates the formation of complex thiophene derivatives, which are essential in developing pharmaceuticals and agrochemicals. The compound's reactivity allows it to undergo various transformations to yield desired products, making it invaluable in synthetic pathways.

Material Science

Conductive Polymers and Electronic Materials

In material science, this compound is utilized to produce conductive polymers. These materials are fundamental in developing advanced electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Its unique properties enhance the performance of these materials, contributing to the advancement of electronic technologies.

Medicinal Chemistry

Potential Drug Development

Research indicates that this compound is explored as a potential building block for novel drug design. It has been investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent.

Fluorescent Dyes

Biological Imaging and Diagnostics

The compound's unique structure allows it to be incorporated into fluorescent dyes, which are valuable tools in biological imaging and diagnostics. These dyes are used to visualize cellular processes and track biological markers in research settings.

Renewable Energy Research

Enhancing Organic Solar Cells

this compound has been studied for its role in improving the efficiency of organic solar cells. Its incorporation into photovoltaic devices contributes to the development of renewable energy solutions by enhancing light absorption and charge transport properties.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Building block for complex thiophene derivatives | Facilitates diverse synthetic pathways |

| Material Science | Production of conductive polymers | Essential for OLEDs and electronic devices |

| Medicinal Chemistry | Potential drug development with antimicrobial and anticancer properties | Promising therapeutic applications |

| Fluorescent Dyes | Incorporation into biological imaging dyes | Valuable for diagnostics and cellular studies |

| Renewable Energy Research | Enhancing efficiency of organic solar cells | Contributes to sustainable energy solutions |

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various human cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated significant apoptosis induction and cell cycle arrest at the G2/M phase, demonstrating its potential as an anticancer agent . -

Molecular Docking Studies

Molecular docking analyses revealed that this compound effectively binds to vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in angiogenesis and tumor growth regulation. This interaction suggests its potential as an antiangiogenic agent . -

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives from this compound through various chemical reactions, showcasing its versatility in creating compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of 3-Bromothiophene-2-carboxaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions . In biological systems, its mechanism of action would depend on the specific target molecule or pathway it interacts with, which can vary based on the structure of the final synthesized compound .

Comparison with Similar Compounds

- 2-Bromothiophene

- 5-Bromo-2-thiophenecarboxaldehyde

- 2-Bromo-3-thiophenecarboxylic acid

Comparison: 3-Bromothiophene-2-carboxaldehyde is unique due to the specific positioning of the bromine and formyl groups, which influence its reactivity and the types of reactions it can undergo . For example, 2-Bromothiophene lacks the formyl group, making it less versatile in certain synthetic applications . Similarly, 5-Bromo-2-thiophenecarboxaldehyde has the formyl group at a different position, affecting its electronic properties and reactivity .

Biological Activity

3-Bromothiophene-2-carboxaldehyde, a compound with the molecular formula CHBrOS and CAS number 930-96-1, has garnered attention in various fields of biological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrOS |

| Molecular Weight (g/mol) | 191.04 |

| IUPAC Name | 3-bromothiophene-2-carbaldehyde |

| PubChem CID | 2797079 |

| Density (g/mL) | 1.81 |

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

1. Anti-infective Properties

Research indicates that this compound possesses anti-infective properties against various pathogens, including viruses and bacteria. It has shown efficacy against:

2. Anticancer Activity

Several studies have explored the potential of this compound as an anticancer agent. It has been found to induce apoptosis in cancer cells through various mechanisms, such as:

- Modulation of the JAK/STAT signaling pathway .

- Activation of NF-κB pathways, leading to cell cycle arrest .

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown potential in:

Case Study 1: Antiviral Activity

A study conducted on the antiviral effects of this compound revealed that it significantly inhibited the replication of the influenza virus in vitro. The mechanism was attributed to its ability to disrupt viral protein synthesis .

Case Study 2: Anticancer Mechanisms

In a series of experiments involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that it induced apoptosis through mitochondrial pathways .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells, leading to G1 phase arrest.

- Signal Transduction Pathways : It modulates critical signaling pathways involved in inflammation and cancer progression, including MAPK/ERK and PI3K/Akt pathways .

- Toxicity Profile : While exhibiting significant biological activity, it is essential to note that this compound can cause skin irritation and respiratory issues upon exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromothiophene-2-carboxaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves electrophilic bromination or direct formylation. For bromination, thiophene-2-carboxaldehyde reacts with Br₂ in the presence of AlCl₃, though large-scale reactions may suffer from poor stirring efficiency, leading to impurities like 4,5-dibrominated derivatives . Alternatively, formylation via paraformaldehyde and MgCl₂/Et₃N (similar to 3-bromosalicylaldehyde synthesis) can introduce the aldehyde group. Key parameters include:

- Reagent stoichiometry : Excess Br₂ or paraformaldehyde improves conversion.

- Solvent and temperature : Tetrahydrofuran (THF) under reflux is common for formylation .

- Purification : Distillation or acetal formation (e.g., ethylene acetal) to isolate the product from dibrominated byproducts .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. Thiophene protons resonate between δ 7.2–8.0 ppm, with splitting patterns indicating substitution positions (e.g., a doublet for H-5 at δ ~7.5 ppm) .

- ¹³C NMR : The aldehyde carbon appears at δ ~180–185 ppm. Thiophene carbons adjacent to bromine (C-3) show deshielding (~130–135 ppm) .

- IR : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde group .

Advanced Research Questions

Q. How can impurities like 4,5-dibromothiophene-2-carboxaldehyde be minimized during synthesis?

- Methodological Answer :

- Controlled bromination : Use substoichiometric Br₂ and monitor reaction progress via TLC to avoid over-bromination .

- Catalyst optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Work-up strategies : Convert the crude product to its ethylene acetal derivative, which facilitates separation from dibrominated impurities via column chromatography .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Recrystallization : Purify the compound using hexane/ethyl acetate to ensure consistent melting points (literature range: 96–102°C) .

- Cross-validate spectra : Compare NMR data with structurally similar compounds (e.g., 5-Bromo-2-thiophenecarboxaldehyde) to identify peak assignments .

- Batch analysis : Use HPLC to quantify purity (>95% by GC) and correlate with physical properties .

Q. How does this compound participate in cross-coupling reactions for materials science applications?

- Methodological Answer :

- Suzuki-Miyaura coupling : The bromine atom undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl systems, useful in conductive polymers .

- Conditions : Use Pd(PPh₃)₄, Na₂CO₃, and a DMF/H₂O solvent system at 80–100°C.

- Post-functionalization : The aldehyde group can be further modified (e.g., condensation with amines) to tune electronic properties .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Properties

IUPAC Name |

3-bromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZHCWCOQDRYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383882 | |

| Record name | 3-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-96-1 | |

| Record name | 3-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromothiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.